5-Fenilpiridina-3-carboxamida

Descripción general

Descripción

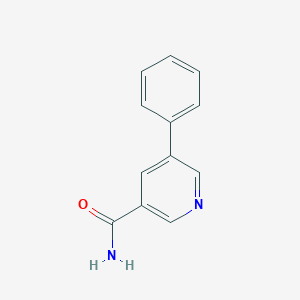

5-Phenylnicotinamide is an organic compound with the molecular formula C12H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound, and features a phenyl group attached to the pyridine ring

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action

5-Phenylnicotinamide exhibits significant anticancer properties through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator in tumor angiogenesis. Studies have shown that this compound can induce apoptosis in cancer cells while minimizing toxicity to normal cells.

Case Study: VEGFR-2 Inhibition

A recent study synthesized a new nicotinamide derivative, designated as compound X, which demonstrated effective inhibition of VEGFR-2 with an IC50 value of 0.319 ± 0.013 μM. Furthermore, it displayed cytotoxicity against HCT-116 and A549 cancer cell lines with IC50 values of 57.93 μM and 78.82 μM, respectively, while showing minimal toxicity towards normal Vero cells (IC50 = 164.12 μM) .

| Compound | IC50 (Cancer Cell Lines) | IC50 (Normal Cells) | Selectivity Index |

|---|---|---|---|

| Compound X | 57.93 μM (HCT-116) | 164.12 μM | 2.83 |

| BHEPN | 2.24 μM (HepG2) | 4.11 μM | 1.83 |

Anti-Angiogenic Effects

Inhibitory Activity on Angiogenesis

5-Phenylnicotinamide has been evaluated for its anti-angiogenic properties through in vitro studies that assess its ability to inhibit endothelial cell proliferation and migration, essential processes in angiogenesis.

Case Study: In Vitro Evaluations

In a study focusing on BHEPN, another nicotinamide analogue, it was found to significantly reduce the migration and wound healing capabilities of HepG2 cells by approximately 38.89% compared to untreated cells after 48 hours . This suggests that compounds like BHEPN could be pivotal in developing therapies targeting angiogenesis in tumors.

Mecanismo De Acción

- Specifically, it acts as a local anesthetic or analgesic, providing relief from pain, burning, urgency, and discomfort associated with lower urinary tract irritations .

- However, it’s essential to note that it does not function as an antimicrobial agent but rather provides symptomatic relief before antimicrobial therapy takes effect .

- Duration of Treatment : The recommended duration of treatment with this drug should not exceed 2 days .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

If you have any additional questions or need further clarification, feel free to ask! 😊 .

Análisis Bioquímico

Biochemical Properties

5-Phenylpyridine-3-carboxamide has been found to interact with various enzymes and proteins

Cellular Effects

5-Phenylpyridine-3-carboxamide has been shown to inhibit the RNA replication step of the Dengue Virus life cycle . This suggests that 5-Phenylpyridine-3-carboxamide may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Phenylpyridine-3-carboxamide appears to involve impeding the viral RNA replication step . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylnicotinamide typically involves the reaction of 5-bromopyridine-3-carboxamide with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of 5-Phenylnicotinamide.

Industrial Production Methods

Industrial production of 5-Phenylnicotinamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Phenylnicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Comparación Con Compuestos Similares

Similar Compounds

6-Acetyl-1H-indazole: Another compound with antiviral properties, specifically against dengue virus.

N-Phenylpyridine-3-carboxamide: A closely related compound with similar structural features and antiviral activity.

Uniqueness

5-Phenylnicotinamide is unique due to its specific structural configuration, which allows it to effectively inhibit viral RNA replication. Its selectivity and potency make it a valuable candidate for further development in antiviral research.

Actividad Biológica

5-Phenylnicotinamide (5-PNA) is a compound of significant interest in the field of medicinal chemistry due to its biological activities and potential therapeutic applications. This article explores the biological activity of 5-PNA, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

5-Phenylnicotinamide has the molecular formula and a molecular weight of approximately 228.25 g/mol. Its structure features a nicotinamide backbone with a phenyl group attached at the 5-position, which contributes to its unique biological properties.

The biological activity of 5-PNA is primarily attributed to its role as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme involved in various metabolic processes.

Key mechanisms include:

- Enzyme Inhibition: 5-PNA can inhibit enzymes involved in metabolic pathways, affecting the synthesis and degradation of NAD.

- Receptor Modulation: The compound may interact with specific receptors, influencing signal transduction pathways related to cellular metabolism and survival.

Anticancer Properties

Research indicates that 5-PNA exhibits potential anticancer activity. A study demonstrated that derivatives of phenylnicotinamide could inhibit cancer cell proliferation by interfering with cellular uptake and phosphorylation processes. For instance, modifications of phenylnicotinamide were shown to selectively inhibit certain cancer cell lines while sparing normal cells .

Anti-inflammatory Effects

5-PNA has been linked to anti-inflammatory activities. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediating pathways associated with inflammation. The structural characteristics of 5-PNA allow it to interact effectively with targets involved in inflammatory signaling.

Case Studies and Research Findings

- Anticancer Activity Study:

-

Inflammation Modulation:

- Another study explored the anti-inflammatory effects of phenylnicotinamide in vitro, demonstrating its ability to reduce the expression of inflammatory markers in macrophages. This suggests that 5-PNA could be beneficial in treating inflammatory diseases.

- Enzyme Interaction Studies:

Comparative Analysis

To better understand the biological activity of 5-PNA, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Methoxy-N-phenylnicotinamide | Contains a methoxy group | Enzyme interactions, receptor binding |

| 6-Phenylnicotinamide | Different substitution pattern | Antagonist for TRPV1 receptor |

| Nicotinamide | Lacks phenyl substitution | General metabolic functions |

Propiedades

IUPAC Name |

5-phenylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-12(15)11-6-10(7-14-8-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMMJBMWTNPJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573911 | |

| Record name | 5-Phenylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-15-8 | |

| Record name | 5-Phenylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.